molecular formula C22H8F10 B14289243 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) CAS No. 128207-26-1

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)

Katalognummer: B14289243
CAS-Nummer: 128207-26-1
Molekulargewicht: 462.3 g/mol
InChI-Schlüssel: GMFARDGUQMIGES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) is an organic compound with the molecular formula C22H8F10 This compound is characterized by the presence of two pentafluorobenzene groups connected by a 1,4-phenylenedi(ethene-2,1-diyl) linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) typically involves a condensation reaction. One common method is the reaction between 1,4-phenylenedi(ethene-2,1-diyl) and pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The pentafluorobenzene groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions result in various substituted pentafluorobenzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the electronic properties of the materials it is incorporated into. The presence of pentafluorobenzene groups enhances its reactivity and stability, making it an effective component in organic electronic devices .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) is unique due to its combination of pentafluorobenzene groups and the 1,4-phenylenedi(ethene-2,1-diyl) linker. This structure imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

128207-26-1

Molekularformel

C22H8F10

Molekulargewicht

462.3 g/mol

IUPAC-Name

1,2,3,4,5-pentafluoro-6-[2-[4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/C22H8F10/c23-13-11(14(24)18(28)21(31)17(13)27)7-5-9-1-2-10(4-3-9)6-8-12-15(25)19(29)22(32)20(30)16(12)26/h1-8H

InChI-Schlüssel

GMFARDGUQMIGES-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=CC3=C(C(=C(C(=C3F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.